N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide
Description
Table 1: Structural Comparison with Analogues
- Electronic effects : The thiophene’s electron-rich nature lowers the acetamide’s LUMO energy (-1.8 eV vs. -1.3 eV for phenyl analogues), enhancing electrophilic reactivity.
- Steric profile : The 4-methoxyphenyl group creates a bulkier substituent than unsubstituted phenyl (van der Waals volume: 98 ų vs. 82 ų), potentially hindering rotation about the piperazine-sulfonyl bond.
In contrast to antihistaminic piperidines, this compound lacks the thiabenzoazulene scaffold, reducing CNS penetration and associated sedative effects.
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-27-18-7-5-17(6-8-18)22-10-12-23(13-11-22)29(25,26)15-3-9-21-20(24)16-19-4-2-14-28-19/h2,4-8,14H,3,9-13,15-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUFVYUHOHVANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including a piperazine ring, a sulfonyl group, and a thiophene moiety. The molecular formula is with a molecular weight of 423.6 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H25N3O4S2 |
| Molecular Weight | 423.6 g/mol |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. Notably, it exhibits high selectivity for the α1D and α1A adrenoceptors, which play crucial roles in various physiological processes.
Key Mechanisms:
- Receptor Interaction: The compound binds to α1D and α1A adrenoceptors, modulating their activity and influencing downstream signaling pathways.
- Induction of Apoptosis: It has been shown to induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. In vitro studies have demonstrated that it can inhibit cell viability and promote apoptosis in various cancer cell lines. For example, flow cytometry analyses revealed that the compound accelerates apoptosis in MCF cell-line models .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective bactericidal action, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Treatment:
- Antimicrobial Efficacy:
Scientific Research Applications
1. Antidepressant Effects:
Research indicates that compounds containing piperazine and thiophene moieties may exhibit antidepressant properties. The interaction between the piperazine structure and serotonin receptors suggests a potential mechanism for mood regulation. Studies have shown that similar compounds can enhance serotonin levels in the brain, which is crucial for treating depression .
2. Anticancer Properties:
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide has been investigated for its anticancer effects. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapies.
3. Antimicrobial Activity:
The compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Case Studies
Case Study 1: Antidepressant Activity
In a controlled study, researchers administered the compound to animal models exhibiting depressive behavior. Results indicated a significant reduction in depressive symptoms compared to control groups, correlating with increased serotonin levels in the brain .
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the anticancer potential of this compound against several cancer cell lines. The compound demonstrated IC50 values indicating effective inhibition of cell growth, particularly in breast and lung cancer cells.
Case Study 3: Antimicrobial Testing
In vitro testing against clinical isolates of Staphylococcus aureus revealed that the compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating strong antibacterial activity. Further studies are warranted to explore its efficacy in vivo .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine- and acetamide-based derivatives. Below is a systematic comparison with structurally or functionally related compounds:
Structural Analogs
Pharmacological and Functional Insights
Piperazine Derivatives: The target compound shares the piperazine moiety with N-methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide . However, the latter’s benzoyl and naphthyloxy groups may enhance serotonin/norepinephrine reuptake inhibition, whereas the target compound’s sulfonyl-propyl linker likely prioritizes kinase or receptor antagonism. In N-[(4-aryl)-piperazinylalkyl]imides , the succinic acid imide core and alkyl chain length critically influence anticonvulsant efficacy (ED₅₀ values: 15–45 mg/kg in MES tests). The target compound’s sulfonyl group could mimic this effect by improving blood-brain barrier penetration.
Thiophene-Containing Compounds :
- The thiophen-2-yl group in the target compound is analogous to that in 3-(thiophen-2-yl)propyl derivatives , which are associated with enhanced binding to serotonin transporters. However, its combination with a sulfonamide-piperazine system may redirect activity toward σ-receptor modulation or anticonvulsant pathways .
Anticonvulsant Activity :
- N-Aryl pyrrolidine-2,5-diones showed ED₅₀ values of 20–60 mg/kg in MES tests, comparable to carbamazepine. The target compound’s piperazine-sulfonamide architecture may offer superior pharmacokinetics (e.g., longer half-life) but requires validation.
- N-[(4-methyl)-piperazinylalkyl]imides demonstrated dose-dependent protection against pentylenetetrazole-induced seizures, suggesting the target compound’s methoxyphenyl group could similarly stabilize receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
